Buta-1,3-diyne-1,4-diol

Description

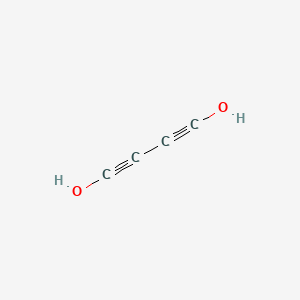

Structure

2D Structure

3D Structure

Properties

CAS No. |

55831-69-1 |

|---|---|

Molecular Formula |

C4H2O2 |

Molecular Weight |

82.06 g/mol |

IUPAC Name |

buta-1,3-diyne-1,4-diol |

InChI |

InChI=1S/C4H2O2/c5-3-1-2-4-6/h5-6H |

InChI Key |

LXGASBXWZDISQC-UHFFFAOYSA-N |

Canonical SMILES |

C(#CO)C#CO |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Approaches to Buta-1,3-diyne-1,4-diol Synthesis

The direct synthesis of the parent compound, this compound (C₄H₂O₂), is not extensively documented in established literature, prompting a discussion of hypothetical yet chemically sound strategies. nih.gov These approaches primarily revolve around the coupling of smaller, functionalized acetylenic building blocks.

Hypothetical Strategies via Acetylenic Precursors

A primary hypothetical route to this compound involves the dimerization of a C₂ acetylenic precursor that already contains a hydroxyl group, namely propargyl alcohol (prop-2-yn-1-ol). This strategy leverages the lability of the terminal acetylenic hydrogen for coupling reactions. Key to this approach would be the selection of appropriate reaction conditions to favor the desired C-C bond formation without promoting unwanted side reactions at the hydroxyl termini.

An alternative strategy could involve the controlled dihydroxylation of buta-1,3-diyne. However, achieving selective 1,4-addition of two hydroxyl groups to the conjugated diyne system would present significant regiochemical and stereochemical challenges. Therefore, the coupling of precursors already bearing the alcohol functionality remains the more plausible approach.

Potential Oxidative Homocoupling Modifications

The most promising method for the direct synthesis of this compound from acetylenic precursors is the oxidative homocoupling of terminal alkynes, a reaction widely known as the Glaser coupling. researchgate.net Numerous modifications of this reaction have been developed, often employing copper salts as catalysts in the presence of an oxidant. tandfonline.com

For the synthesis of this compound from propargyl alcohol, a modified Glaser-type coupling could be envisioned. This would involve a copper(I) or copper(II) salt, a base, and an oxidant. Modern, environmentally conscious protocols often utilize air or molecular oxygen as the oxidant and can be performed under solvent-free conditions, sometimes with microwave assistance to reduce reaction times. tandfonline.comresearchgate.net A variety of copper catalysts and ligands have been shown to be effective for the homocoupling of different terminal alkynes, providing a toolbox of conditions that could be optimized for this specific transformation. researchgate.netpsu.eduthieme-connect.com

Table 1: Potential Conditions for Oxidative Homocoupling of Propargyl Alcohol

| Parameter | Potential Options | Rationale/Reference |

|---|---|---|

| Catalyst | CuI, CuCl, Cu(OAc)₂ | Commonly used and effective for alkyne homocoupling. researchgate.netthieme-connect.com |

| Ligand | Tetramethylethylenediamine (TMEDA), Pyridine | Ligands can enhance catalyst activity and solubility. researchgate.netchegg.com |

| Oxidant | Air, O₂ | Environmentally friendly and readily available oxidant. researchgate.netpsu.edu |

| Solvent | Solvent-free, Ethanol, DMSO, Methanol | Green chemistry approaches favor solvent-free conditions; various solvents can be used to optimize yield. researchgate.netthieme-connect.comresearchgate.net |

| Energy Source | Conventional heating, Microwave irradiation | Microwave assistance can significantly accelerate the reaction. tandfonline.comresearchgate.net |

Synthesis of Substituted this compound Analogs

In contrast to the parent compound, the synthesis of substituted analogs is well-documented, providing concrete examples of the synthetic utility of acetylenic coupling reactions. These analogs, where the hydrogen atoms of the diol are replaced by larger organic groups, are often more stable and serve as valuable intermediates in materials science and medicinal chemistry. iucr.org

Methodologies for 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol)

A prominent example of a substituted this compound is 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol). researchgate.netiucr.orgglobalauthorid.comnih.gov This 'wheel-and-axle' shaped molecule is synthesized via the oxidative dimerization of 1-ethynylcyclohexanol. researchgate.netiucr.org

The established synthesis follows a Glaser-type homocoupling protocol. researchgate.net The reaction mechanism involves the deprotonation of the terminal alkyne of 1-ethynylcyclohexanol, followed by the formation of a copper acetylide intermediate which then undergoes oxidation and dimerization. chegg.com

Table 2: Synthesis of 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol)

| Parameter | Reported Condition | Reference |

|---|---|---|

| Starting Material | 1-Ethynylcyclohexanol | chegg.comresearchgate.net |

| Catalyst | Copper(I) chloride (CuCl) | chegg.comresearchgate.net |

| Ligand | N,N,N′,N′-Tetramethylethylenediamine (TMEDA) | chegg.comresearchgate.net |

| Solvent | Ethanol | researchgate.net |

| Temperature | 298 K | researchgate.net |

| Reaction Time | 48 hours | researchgate.net |

| Yield | 76% | iucr.org |

The resulting compound, C₁₆H₂₂O₂, has been isolated as brown single crystals and characterized by X-ray diffraction, FTIR, and elemental analysis. iucr.org

Functional Group Interconversions on Diol Scaffolds

The this compound scaffold contains two key functional groups ripe for interconversion: the hydroxyl groups and the diyne bridge. imperial.ac.uk Such transformations are fundamental in retrosynthetic analysis and for creating molecular diversity. slideshare.net

Reactions at the Hydroxyl Groups: The secondary alcohol functionalities can be oxidized to the corresponding ketones. They can also be converted into esters or ethers, which can serve either as protecting groups during subsequent synthetic steps or to fundamentally alter the molecule's properties.

Reactions of the Diyne System: The conjugated triple bonds of the diyne are susceptible to a variety of addition reactions. Catalytic hydrogenation can reduce the diyne to a 1,3-diene, an enyne, or a fully saturated alkane, depending on the catalyst and conditions chosen. Other hydroelementation reactions, such as hydroboration and hydrosilylation, can introduce boryl or silyl (B83357) groups, respectively, creating versatile synthetic intermediates. mdpi.comrsc.orgacs.org

Derivatization of Diacetylene-Functionalized Molecules

Diacetylene-functionalized molecules are prized for their ability to undergo further derivatization, leading to complex structures and functional materials. acs.orgacs.org

One of the most significant derivatizations is topochemical polymerization. When diacetylene-containing molecules are suitably aligned in a crystalline state or other ordered assembly, UV irradiation can trigger a 1,4-polymerization reaction, creating highly conjugated polymers with unique optical and electronic properties. acs.org

The diyne moiety is also a valuable participant in various coupling and cyclization reactions. For instance, diynes can undergo hydrative cyclization in the presence of gold catalysts to form furan (B31954) derivatives. rsc.org Furthermore, the strategic placement of electron-donating and electron-accepting groups at the termini of a diacetylene system can produce molecules with significant nonlinear optical (NLO) properties. mdpi.com The diyne core acts as an efficient bridge for intramolecular charge transfer, a key requirement for NLO activity. mdpi.com The thiol-yne click reaction provides another avenue for derivatization, allowing for the specific attachment of thiol-containing molecules to the diyne backbone. researchgate.net

Molecular Structure and Conformational Analysis

Advanced Crystallographic Investigations

While specific crystallographic data for buta-1,3-diyne-1,4-diol is not found in the current body of literature, studies on its derivatives provide a solid foundation for predicting its solid-state characteristics.

Direct experimental determination of the crystal system and space group for this compound is not documented. However, a closely related compound, 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), has been shown to crystallize in the monoclinic space group P2/c. iucr.orgnih.govresearchgate.netsciprofiles.com This suggests that the parent diol might also adopt a relatively low-symmetry crystal system. The final packed structure is a result of a delicate balance of intermolecular forces, primarily hydrogen bonding.

The core buta-1,3-diyne fragment is expected to be nearly linear, a characteristic feature of sp-hybridized carbon atoms. iucr.orgnih.govresearchgate.net The conformation of the molecule in the solid state would be dictated by the rotation around the C-C single bonds connecting the hydroxyl groups to the diyne rod. Theoretical calculations on derivatives suggest that both gauche and trans conformations are possible, with the observed conformation in the crystal being a result of the optimization of intermolecular interactions. iucr.org In the case of 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), the crystal structure reveals the presence of two non-equivalent molecules, one on an inversion center and the other on a twofold axis, showcasing different conformations within the same crystal lattice. iucr.orgnih.govresearchgate.netsciprofiles.com

Intermolecular Interactions and Supramolecular Assembly

The presence of hydroxyl groups and the π-system of the diyne backbone in this compound make it a prime candidate for forming extensive supramolecular networks.

The hydroxyl groups are strong hydrogen bond donors and acceptors, and they are expected to be the dominant force in the crystal packing of this compound. In the solid state of its cyclohexyl derivative, O-H…O hydrogen bonds are the primary interaction, linking the molecules into layers. iucr.orgnih.govresearchgate.net Specifically, these interactions form eight-membered rings with an R(8) graph set notation. iucr.orgnih.govresearchgate.net A similar hydrogen-bonding motif, leading to the formation of tapes or sheets, would be anticipated for the parent diol.

Table 1: Expected Hydrogen Bond Parameters for this compound (based on derivative data)

| Interaction | Donor-H Distance (Å) | H...Acceptor Distance (Å) | Donor...Acceptor Distance (Å) | D-H...A Angle (°) |

|---|---|---|---|---|

| O-H···O | ~ 0.82 | ~ 1.9 - 2.1 | ~ 2.7 - 2.9 | ~ 160 - 175 |

Note: These are estimated values based on typical hydrogen bond geometries and data from related structures.

Table 2: Predicted Hirshfeld Surface Contact Percentages for this compound

| Contact Type | Predicted Contribution (%) |

|---|---|

| H···H | 60 - 70 |

| O···H/H···O | 20 - 30 |

| C···H/H···C | 5 - 15 |

| C···C | < 5 |

Note: These are hypothetical percentages and would require experimental or detailed computational verification.

Conformational Isomerism and Energetic Landscapes

The flexibility of this compound arises from the rotation around the C(sp3)-C(sp) single bonds. Understanding the energetic landscape associated with this rotation is key to predicting its conformational preferences in different environments.

Theoretical calculations on the cyclohexyl derivative have shown that several conformational minima exist, corresponding to different dihedral angles. iucr.org However, the energy differences between these conformations are small, suggesting a low rotational barrier. iucr.org This implies that in solution, the molecule can easily transition between different conformations. The specific conformation adopted in the solid state is likely determined by the energetic favorability of the resulting crystal packing, highlighting the significant role of intermolecular forces. iucr.org A similar shallow potential energy surface would be expected for the parent this compound, making its conformational behavior sensitive to its environment.

Torsional Analysis and Rotational Barriers

The conformational flexibility of this compound is primarily determined by the rotation around the C-C single bonds connecting the sp-hybridized carbons of the diyne moiety to the sp³-hybridized carbons bearing the hydroxyl groups. Torsional analysis involves examining the energy changes that occur as these bonds are rotated.

The calculations, performed at the B3LYP/def2-TZVP level of theory, indicated the presence of several conformational minima. iucr.orgresearchgate.net However, the energy differences between these minima were found to be negligible, and the calculated rotational barrier was very low, in the range of 0.7 to 0.9 kJ mol⁻¹. researchgate.net This suggests a high degree of rotational freedom. For the parent compound, this compound, which lacks the steric hindrance of the cyclohexyl groups, it can be inferred that the rotational barrier would also be very low, allowing for easy interconversion between different rotational isomers at room temperature. The linear and rigid nature of the central diyne rod means that the primary conformational changes arise from the orientation of the two hydroxyl groups relative to each other. iucr.orgresearchgate.net

| Compound | Computational Method | Calculated Rotational Barrier (kJ mol⁻¹) | Reference |

|---|---|---|---|

| 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol) | DFT-D3BJ/def2-TZVP | 0.9 | researchgate.net |

| 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol) | B3LYP/def2-TZVP | 0.7 | researchgate.net |

Influence of Hydroxyl Groups on Preferred Conformations

The orientation of the two hydroxyl groups is the most significant factor determining the preferred conformations of this compound in the absence of external influences like crystal packing forces. The ability of these groups to act as both hydrogen bond donors and acceptors can lead to the formation of intramolecular hydrogen bonds.

In molecules containing multiple hydroxyl groups, conformations that allow for the formation of intramolecular hydrogen bonds are often energetically favored. researchgate.net For example, studies on various diols, such as 1,4-butanediol, show a clear preference for conformations that enable the hydroxyl groups to interact, forming a cyclic-like structure. researchgate.net In the case of this compound, a conformation where the hydrogen of one hydroxyl group points towards the oxygen of the other could be stabilized by such an interaction.

Furthermore, the relative orientation of the O-H bonds can be described by the dihedral angle between them. Conformations can range from syn-periplanar (dihedral angle of 0°), where the hydroxyl groups are aligned and eclipsed, to anti-periplanar (dihedral angle of 180°), where they are pointing in opposite directions. In between these extremes lie synclinal (gauche) and anticlinal conformations. The formation of an intramolecular hydrogen bond would favor a syn-like conformation, bringing the two hydroxyl groups into proximity. In the solid state, however, intermolecular hydrogen bonding often dictates the observed conformation, as seen in derivatives where extensive hydrogen-bonding networks are formed between adjacent molecules. iucr.orgresearchgate.net

Chemical Reactivity and Mechanistic Pathways

Reactivity of Diacetylene and Hydroxyl Moieties

Buta-1,3-diyne-1,4-diol is characterized by two primary reactive sites: the conjugated carbon-carbon triple bonds of the diacetylene system and the terminal hydroxyl (-OH) functional groups. The electron-rich nature of the diyne core makes it susceptible to addition reactions, while the hydroxyl groups can participate in a range of nucleophilic and substitution reactions. iucr.org

The triple bonds in the buta-1,3-diyne framework are electron-rich, making them targets for nucleophilic attack. iucr.org This reactivity is fundamental to the synthesis of more complex molecules. For example, the addition of aminothiols to buta-1,3-diyne occurs preferentially at the triple bonds from the sulfur side, as HS⁻ anions are significantly more reactive than NH₂⁻ anions. This reaction leads to the formation of enyne sulfides in high yields. rsc.org Similarly, reactions involving the double addition of primary amine N-H bonds across the diyne system, often catalyzed by copper(I) chloride, can be used to construct 1,2,5-trisubstituted pyrroles. mdpi.com Gold-catalyzed hydroamination reactions with ammonia (B1221849) and hydrazine (B178648) can also yield N-unsubstituted pyrrole (B145914) and pyrazole (B372694) derivatives, respectively. mdpi.com

The terminal hydroxyl groups of this compound and its derivatives can be chemically altered in several ways. These groups can be substituted or can be starting points for creating larger molecular structures. For instance, in the presence of a ruthenium-cobalt cluster, 1,4-diphenylbuta-1,3-diyne undergoes cleavage, demonstrating the reactivity of the diyne core in the presence of metallic catalysts. acs.org While specific reactions for the parent this compound are not detailed in the provided context, analogous diol structures readily undergo reactions like oxidation or esterification at the hydroxyl positions.

Hydroelementation Reactions of Conjugated 1,3-Diynes

Hydroelementation, the addition of an element-hydrogen bond across a triple bond, is a key method for functionalizing 1,3-diynes. dntb.gov.uaresearchgate.net These reactions are valuable for their potential to control the region and spatial orientation (regio- and stereoselectivity) of the newly formed bonds. dntb.gov.ua

Hydroboration of 1,3-diynes allows for the introduction of boron-containing functional groups, which are versatile intermediates in organic synthesis. acs.org The selectivity of these reactions is influenced by the choice of catalyst and the structure of the diyne.

Cobalt-Catalyzed Hydroboration : Cobalt catalysts, when used with different phosphine (B1218219) ligands, can direct the boron group to either the internal or external carbon of the diyne system. For example, a catalyst system of Co(acac)₂/xantphos selectively yields enynylboronates with boron at the internal carbon, while Co(acac)₂/dppf directs the boron to the external carbon. acs.orgresearchgate.net Deuterium labeling studies support a cis-addition mechanism to the less sterically hindered triple bond. acs.orgresearchgate.net

Ruthenium-Catalyzed Hydroboration : A ruthenium(II) hydride complex can catalyze the hydroboration of symmetrical 1,4-diaryl-substituted 1,3-diynes with pinacolborane (HBpin), resulting in 2-boryl-substituted 1,3-enynes with complete regio- and stereocontrol (syn-addition). rsc.orgmdpi.com

Transition Metal-Free Hydroboration : A phosphine-catalyzed, metal-free method provides an alternative route for the trans-hydroboration of 1,3-diynes, yielding (E)-1-boryl-1,3-enynes with high selectivity. nih.gov

Table 1: Regio- and Stereoselective Hydroboration of 1,3-Diynes

| Catalyst System | Reagent | Substrate Type | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Co(acac)₂/xantphos | HBpin | Unsymmetrical/Symmetrical 1,3-diynes | Enynylboronates (internal boron) | Regioselective | acs.orgresearchgate.net |

| Co(acac)₂/dppf | HBpin | Unsymmetrical/Symmetrical 1,3-diynes | Enynylboronates (external boron) | Regioselective | acs.org |

| [RuHCl(CO)(PPh₃)₃] | HBpin | Symmetrical 1,4-diaryl-1,3-diynes | 2-boryl-1,3-enynes | Complete regio- and stereocontrol (syn-addition) | rsc.orgmdpi.com |

| Phosphine (metal-free) | HBpin | 1,3-diynes | (E)-1-boryl-1,3-enynes | trans-selective | nih.gov |

The addition of magnesium-hydrogen (hydromagnesation) and silicon-hydrogen (hydrosilylation) bonds across 1,3-diynes provides pathways to functionalized organometallic and organosilicon compounds.

Hydromagnesation : Iron-catalyzed hydromagnesiation has emerged as an effective method for the hydrofunctionalization of unsaturated carbon-carbon bonds. nih.gov For instance, FeCl₂ catalyzes the hydromagnesation of conjugated 1,3-diynes with ethylmagnesium bromide, showing selectivity based on the substituents of the diyne. rsc.org

Hydrosilylation : This process introduces silyl (B83357) groups and is often catalyzed by transition metals. Cobalt-catalyzed hydrosilylation of 1,3-diynes can produce silyl-functionalized 1,3-enynes through a syn-addition mechanism. mdpi.com Platinum catalysts, such as hexachloroplatinic(IV) acid, have been used since the 1960s for the hydrosilylation of 1,3-diynes. mdpi.com Rare-earth metal catalysts have also been developed for the selective 1,4-hydrosilylation of branched 1,3-enynes to produce tetrasubstituted silylallenes. dicp.ac.cn

Table 2: Hydromagnesation and Hydrosilylation of 1,3-Diynes

| Reaction Type | Catalyst | Reagent | Substrate Type | Product Type | Reference |

|---|---|---|---|---|---|

| Hydromagnesation | FeCl₂ | EtMgBr | Conjugated 1,3-diynes | Allylic/α-Arylethyl Grignard Reagents | rsc.org |

| Hydrosilylation | Co(acac)₂/dppp | Hydrosilane | 1,3-diynes | Silyl-functionalized 1,3-enynes | mdpi.com |

| Hydrosilylation | H₂PtCl₆ | Dichloromethylsilane | 1,4-bis(trimethylsilyl)-1,3-butadiyne | 1,1,3,4-tetrakis(trimethylsilyl)butadiene | mdpi.com |

| 1,4-Hydrosilylation | Ene-diamido rare-earth ate | Hydrosilane | Branched 1,3-enynes | Tetrasubstituted silylallenes | dicp.ac.cn |

Diboration Reactions of 1,3-Diynes

Diboration involves the addition of a boron-boron bond across one or more of the triple bonds of the diyne. This reaction provides a direct route to boryl-functionalized enynes or dienes, which are valuable building blocks in organic synthesis. nih.govacs.org

A platinum-catalyzed diboration of 1,3-diynes using bis(pinacolato)diboron (B136004) (B₂pin₂) is an efficient method for preparing boryl-functionalized enynes. nih.govacs.org The reaction's selectivity can be influenced by the steric properties of the substituents on the diyne. For example, silyl-substituted 1,3-diynes with less bulky groups like -SiMe₃ and -SiEt₃ are readily converted to their corresponding monoadducts. acs.org A one-pot diboration/protodeboration sequence, also catalyzed by platinum, offers a facile route to enynylboronates with excellent regio- and stereoselectivity. rsc.org

Table 3: Diboration of Symmetrically Substituted 1,3-Diynes

| Substrate (Substituent) | Catalyst | Reagent | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| 1,4-bis(trimethylsilyl)buta-1,3-diyne (-SiMe₃) | [Pt(PPh₃)₄] | B₂pin₂ | Monoadduct | High yield (88% on gram scale) | acs.org |

| 1,4-bis(triethylsilyl)buta-1,3-diyne (-SiEt₃) | [Pt(PPh₃)₄] | B₂pin₂ | Monoadduct | Smooth conversion | acs.org |

| 1,4-bis(triisopropylsilyl)buta-1,3-diyne (-Si(i-Pr)₃) | [Pt(PPh₃)₄] | B₂pin₂ | Monoadduct | Very low yield | acs.org |

| Hexadeca-7,9-diyne | [Pt(PPh₃)₄] | B₂pin₂ | Mono- and bisadducts | 75/25 ratio | acs.org |

Cycloaddition Reactions (e.g., Diels-Alder)

The capacity of conjugated systems to participate in cycloaddition reactions is a cornerstone of organic synthesis. For a conjugated diyne like buta-1,3-diyne, participation in a Diels-Alder reaction, which typically requires a 1,3-diene, is not straightforward. The linear geometry of the diyne system in buta-1,3-diyne hinders its ability to adopt the s-cis conformation necessary for a conventional Diels-Alder reaction with a dienophile. vaia.com Consequently, under normal conditions, buta-1,3-diyne is not expected to act as the diene component in such reactions. vaia.com

However, the concept of cycloaddition extends beyond the classic Diels-Alder paradigm. The triple bonds within this compound and its derivatives can participate in other types of cycloadditions. For instance, strained alkynes derived from related structures like 1,4-ditosylbut-2-yne are utilized in Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). rsc.orgrsc.org These reactions are crucial in bioconjugation chemistry and proceed without the need for a catalyst, highlighting the utility of the alkyne functional group in forming cyclic products. rsc.orgrsc.org

Furthermore, in situ generation of a reactive diene from a stable precursor is a common strategy to facilitate Diels-Alder reactions. For example, 1,3-butadiene (B125203) can be generated from 3-sulfolene (B121364) at elevated temperatures and trapped by a dienophile like N-phenylmaleimide. rsc.orgupenn.edu While not a direct reaction of this compound, this illustrates the principle of overcoming structural limitations to achieve cycloaddition. Research has also focused on preparing and trapping reactive dienes bearing both electron-withdrawing and electron-donating groups to synthesize highly functionalized cyclohexenes via [4+2] cycloadditions. researchgate.net

Catalytic Transformations

Catalysis offers a powerful means to functionalize the rigid and electron-rich structure of this compound and its analogs, enabling a wide range of chemical transformations.

Transition-Metal Catalysis in Diyne Functionalization

Transition metals play a pivotal role in activating the C≡C bonds of 1,3-diynes, facilitating additions that would otherwise be difficult. dntb.gov.ua The presence of two conjugated triple bonds presents challenges and opportunities regarding regio- and stereocontrol, as reactions can involve 1,2-, 3,4-, or 1,4-additions, as well as double additions. dntb.gov.ua

A variety of metal-catalyzed hydrofunctionalization reactions—the addition of a Y-H bond across a triple bond—have been developed for 1,3-diynes. mdpi.com These processes, often catalyzed by palladium, gold, or ruthenium, allow for the atom-economical construction of complex molecules from simple precursors. dntb.gov.uamdpi.com

Examples of such transformations include:

Hydroarylation: Gold(I) catalysts can trigger annulation reactions between diynes and styrenes. mdpi.com

Alkoxycarbonylation: Palladium complexes, in the presence of specific phosphine ligands like Neolephos, can catalyze the monoalkoxycarbonylation of 1,3-diynes. mdpi.com Further reaction can lead to the regio- and stereoselective formation of 1,2,3,4-tetrasubstituted conjugated dienes. mdpi.com

Hydrosilylation: Ruthenium catalysts have been shown to effect the trans-hydrosilylation of 1,4-diaryl-1,3-diynes, leading to the formation of substituted siloles. dntb.gov.ua

The table below summarizes representative conditions for these catalytic functionalizations.

| Transformation | Catalyst/Ligand | Substrate Example | Product Type |

| [4+3] Annulation | Gold(I) Complex | Ester-containing diyne + Styrene | Seven-membered ring |

| Monoalkoxycarbonylation | Pd(OAc)₂ / Neolephos | 1,3-Diyne | Functionalized enyne |

| Double Alkoxycarbonylation | Pd(OAc)₂ / Ferrocene-based diphosphine | 1,3-Diyne | 1,2,3,4-Tetrasubstituted diene |

| trans-Hydrosilylation | Ruthenium Complex | 1,4-Diaryl-1,3-diyne | 2,5-Diarylsilole |

This table presents generalized findings from research on 1,3-diyne functionalization. dntb.gov.uamdpi.com

Catalytic Dehydration Mechanisms (Analogs)

While direct catalytic dehydration studies on this compound are specific, extensive research on its structural analogs, such as 1,3-butanediol (B41344) and 2,3-butanediol (B46004), provides insight into potential dehydration pathways. The primary goal of these analogous reactions is often the production of 1,3-butadiene, a valuable monomer. researchgate.netchiba-u.jp

The dehydration of butanediols is typically carried out in the vapor phase over solid acid catalysts, such as aluminosilicates (e.g., H-ZSM-5) and metal oxides. researchgate.netresearchgate.netrsc.org The reaction mechanism is closely linked to the acidic properties of the catalyst.

Role of Acid Sites: A correlation exists between catalytic performance and the density and strength of acid sites on the catalyst surface. rsc.org Brønsted acid sites of medium strength are particularly effective for the formation of butadiene from 1,3-butanediol. researchgate.netrsc.org

Reaction Pathway: For 2,3-butanediol dehydration, the reaction often proceeds through an intermediate like 3-buten-2-ol (B146109), which then further dehydrates to form 1,3-butadiene. researchgate.net Catalysts like scandium oxide (Sc₂O₃) have shown high selectivity for this transformation. researchgate.net

The table below details the performance of various catalysts in the dehydration of butanediol (B1596017) analogs.

| Catalyst | Substrate | Temperature (°C) | Max. Butadiene Yield (%) | Key Finding |

| H-ZSM-5 | 1,3-Butanediol | 300 | 60 | Medium-strength Brønsted acid sites are crucial. researchgate.netrsc.org |

| Sc₂O₃ | 2,3-Butanediol | 411 | 88.3 | High selectivity for butadiene via a 3-buten-2-ol intermediate. researchgate.net |

| Activated Morden Bentonite | 2,3-Butanediol | <350 | Low | Primarily yields butanone-2, not butadiene. cdnsciencepub.com |

This table summarizes findings from studies on butanediol dehydration as an analog to diyne-diol reactions.

Dihydroxylation Processes (Analogs)

Dihydroxylation is a process that converts a carbon-carbon multiple bond into a vicinal diol. This transformation is most commonly applied to alkenes. wikipedia.org The direct dihydroxylation of the triple bonds in this compound is not a standard reaction, as reagents like osmium tetroxide (OsO₄) are noted to be unreactive with alkynes. masterorganicchemistry.com However, if the diyne is first reduced to a diene or an ene-yne, the resulting double bonds can undergo dihydroxylation.

The most common methods for dihydroxylation achieve syn-addition of the two hydroxyl groups, meaning they add to the same face of the double bond. libretexts.org

Osmium Tetroxide (OsO₄): This is a highly reliable reagent for achieving syn-dihydroxylation. masterorganicchemistry.com Due to its toxicity and expense, it is typically used in catalytic amounts along with a co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the active OsO₄ catalyst. wikipedia.orgyoutube.com The reaction proceeds through a concerted mechanism involving a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol. wikipedia.orgmasterorganicchemistry.com

Potassium Permanganate (B83412) (KMnO₄): Cold, alkaline potassium permanganate can also produce syn-diols via a similar cyclic manganate (B1198562) ester intermediate. youtube.com However, KMnO₄ is a very strong oxidant, and over-oxidation can be a significant side reaction, leading to cleavage of the carbon-carbon bond, which often results in lower yields of the desired diol compared to OsO₄. masterorganicchemistry.comyoutube.com

In contrast, anti-dihydroxylation, where the hydroxyl groups add to opposite faces of the double bond, can be achieved through a two-step process involving epoxidation followed by acid-catalyzed ring-opening. libretexts.org

| Reagent System | Stereochemistry | Key Features |

| OsO₄ (catalytic), NMO | syn-Addition | High yields, reliable, avoids over-oxidation. masterorganicchemistry.comyoutube.com |

| Cold, alkaline KMnO₄ | syn-Addition | Less expensive, but risk of over-oxidation and lower yields. masterorganicchemistry.comyoutube.com |

| 1. mCPBA; 2. H₃O⁺ | anti-Addition | Two-step process via an epoxide intermediate. libretexts.org |

This table compares common dihydroxylation methods applicable to alkene analogs of this compound.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For Buta-1,3-diyne-1,4-diol, these methods confirm the presence of hydroxyl (-OH) groups and the conjugated alkyne (C≡C-C≡C) backbone.

In IR spectroscopy, which measures the absorption of infrared radiation, the most prominent feature for this compound is a strong, broad absorption band typically found in the 3200-3600 cm⁻¹ region. This band is characteristic of the O-H stretching vibration, and its broadness indicates hydrogen bonding between molecules in the condensed phase. Another key absorption is the C-O stretching vibration, which appears in the 1000-1200 cm⁻¹ range. The carbon-carbon triple bond (C≡C) stretching vibrations in conjugated diynes are expected in the 2100-2260 cm⁻¹ region. However, due to the symmetrical nature of the buta-1,3-diyne unit, the dipole moment change during the symmetric stretch is minimal, often resulting in a very weak or absent absorption band in the IR spectrum. The antisymmetric stretch may be IR-active but is also typically weak.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. jasco-global.com A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds. youtube.com Consequently, the symmetric C≡C stretching vibration of the diyne backbone, which is weak in the IR spectrum, gives rise to a strong, sharp signal in the Raman spectrum. This makes Raman spectroscopy particularly well-suited for characterizing the conjugated alkyne system.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| C≡C Stretch (Conjugated) | 2100 - 2260 | Weak to Absent | Strong |

| C-O Stretch | 1000 - 1200 | Strong | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound is remarkably simple due to the molecule's symmetry and the absence of C-H bonds. It features a single signal corresponding to the two equivalent hydroxyl (-OH) protons. The chemical shift of this proton is highly variable and depends on factors such as solvent, concentration, and temperature due to its involvement in hydrogen bonding and chemical exchange. Typically, it would appear as a broad singlet in a range of 2-5 ppm.

The ¹³C NMR spectrum is more structurally informative. Due to the molecule's symmetry (HO-C₁≡C₂-C₃≡C₄-OH), two distinct signals are expected for the four carbon atoms. oregonstate.edu

C1 and C4: These sp-hybridized carbons are directly attached to the electronegative oxygen atoms of the hydroxyl groups. This deshielding effect causes their signal to appear further downfield.

C2 and C3: These are the inner sp-hybridized carbons of the diyne chain. They are in a different chemical environment compared to C1 and C4 and will produce a separate signal.

The typical chemical shift range for alkyne carbons is 70-90 ppm. The C1/C4 carbons would be expected at the lower end of this range (more deshielded), while the C2/C3 carbons would be further upfield.

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -OH | 2.0 - 5.0 (variable) | Singlet (broad) |

| ¹³C | C1, C4 (-C-OH) | ~80 - 90 | Singlet |

| C2, C3 (-C≡C-) | ~70 - 80 | Singlet |

Two-dimensional (2D) NMR experiments correlate signals from different nuclei to map out the molecular framework. wikipedia.org The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment is particularly useful as it identifies direct one-bond correlations between protons and the carbons to which they are attached. creative-biostructure.com

For this compound, a ¹H-¹³C HMQC experiment would yield a unique and definitive result: the complete absence of cross-peaks. Cross-peaks in an HMQC spectrum only appear for carbons that have protons directly bonded to them. Since the only protons in the molecule are attached to oxygen atoms, no C-H bonds exist. This lack of correlation signals provides powerful evidence for the proposed structure, confirming that the protons are not located on the carbon backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insight into the electronic structure of molecules by measuring the absorption of UV or visible light, which promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied one. libretexts.org The buta-1,3-diyne system is a chromophore, the part of a molecule responsible for its color (or UV absorption). The two conjugated triple bonds create an extended π-electron system.

The absorption of UV light by this compound corresponds to a π → π* electronic transition, where an electron is excited from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org As the extent of conjugation increases, the energy gap between the HOMO and LUMO decreases, resulting in the absorption of light at a longer wavelength (a redshift). libretexts.org For comparison, the simple conjugated diene, 1,3-butadiene (B125203), has a maximum absorption (λmax) at 217 nm. libretexts.org Due to the more extensive conjugation in the diyne system, the λmax for this compound is expected to be at a longer wavelength, likely exhibiting multiple bands due to vibronic coupling, a phenomenon observed in other polyynes. researchgate.net

| Chromophore | Electronic Transition | Expected λmax Region (nm) |

|---|---|---|

| -C≡C-C≡C- (Diyne) | π → π* | > 220 |

Photoelectron Spectroscopy for Electronic Structure and Conformation

Photoelectron spectroscopy (PES) is a powerful technique that provides direct experimental measurement of the binding energies of electrons in their molecular orbitals. By irradiating a molecule with high-energy photons (e.g., UV light), electrons are ejected, and their kinetic energy is measured. This allows for the determination of ionization potentials, which correspond to the energies of the molecular orbitals.

For this compound, PES can map the energy levels of the π-electron system. In an isolated alkyne, the two π-bonds are degenerate (have the same energy). In the conjugated diyne system, the interaction between the two triple bonds causes a splitting of these π molecular orbitals into four distinct energy levels (two bonding and two anti-bonding). ucalgary.ca

Studies on the parent molecule, diacetylene (H-C≡C-C≡C-H), have shown distinct bands in the photoelectron spectrum corresponding to these different π-orbitals. rsc.orgrsc.org The first (lowest energy) ionization potential corresponds to the removal of an electron from the π-HOMO. The energy separation between the bands associated with the π-orbitals is a direct measure of the extent of electronic conjugation. rsc.org Applying PES to this compound would similarly reveal the energies of its frontier molecular orbitals, providing fundamental data on its electronic structure and the influence of the terminal hydroxyl groups on the π-system.

An article on the computational and theoretical studies of this compound cannot be generated as requested.

Extensive searches for specific computational and theoretical data on "this compound" did not yield sufficient information to populate the requested article outline. The available literature focuses on derivatives, such as 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), or related but structurally distinct molecules like buta-1,3-diene. Consequently, detailed, scientifically accurate content for the specified sections—including Density Functional Theory investigations (Ground State Geometries, Frontier Molecular Orbitals, Molecular Electrostatic Potential Mapping, Reactivity Indices) and Molecular Dynamics simulations—for the precise compound "this compound" is not available in the search results.

Computational and Theoretical Studies

Molecular Dynamics (MD) Simulations

Dynamic Behavior of Intermolecular Hydrogen Bonds

While specific studies on the dynamic behavior of intermolecular hydrogen bonds in buta-1,3-diyne-1,4-diol are not extensively documented, theoretical and crystallographic studies of its derivatives provide significant insights. For instance, a detailed study on 1,1'-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), a closely related compound, reveals a well-defined hydrogen-bonding network. In the crystalline state of this derivative, intermolecular O—H···O hydrogen bonds are crucial in dictating the molecular packing. These interactions link the molecules into layers, forming distinct eight-membered rings with an R44(8) graph set notation. iucr.orgresearchgate.net

The O···O distances in these hydrogen bonds have been measured to be 2.748(1) Å and 2.771(1) Å, indicative of moderately strong hydrogen bonds. researchgate.net Hirshfeld surface analysis, a computational tool to visualize and quantify intermolecular interactions, shows that O···H/H···O contacts account for a significant portion of the close contacts at the molecular surface, further underscoring the importance of these hydrogen bonds in the solid-state architecture of this class of compounds. researchgate.net

The presence of a rigid buta-1,3-diyne linker combined with the hydrogen-donating and -accepting capabilities of the terminal hydroxyl groups suggests that in this compound itself, hydrogen bonding would play a primary role in its physical properties in the condensed phase. The dynamic behavior in solution would involve a constant breaking and forming of these bonds with solvent molecules or other diol molecules, influencing properties such as solubility and viscosity. Quantum effects can also play a role in the nature of hydrogen bonds; for weaker bonds, quantum nuclear effects tend to lengthen the bond, while for stronger bonds, they can lead to a shortening of the intermolecular distance. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Catalytic Systems

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, and donor-acceptor interactions within a molecule. While a specific NBO analysis for this compound was not found, Density Functional Theory (DFT) calculations on the derivative 1,1'-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol) provide insight into its electronic structure through the analysis of frontier molecular orbitals (FMOs). iucr.org

The electronic distribution in these orbitals is key to understanding the molecule's reactivity. For this derivative, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are primarily localized on the linear buta-1,3-diyne fragment. iucr.org This suggests that this central conjugated "rod" is the most electronically active part of the molecule, likely being the site of initial electronic excitation and the primary location for both electron donation (from the HOMO) and acceptance (to the LUMO). The presence of the diyne moiety leads to a highly conjugated system, which typically results in a smaller HOMO-LUMO gap compared to saturated analogues. echemi.com This electronic structure is fundamental to the potential optical and electronic applications of these materials.

Theoretical Predictions of Optical and Electronic Properties (e.g., Polarizability, Hyperpolarizability)

Theoretical predictions are essential for understanding and designing molecules with specific optical and electronic properties. The electronic characteristics of this compound are dominated by its central conjugated diyne core. DFT calculations on 1,1'-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol) have been used to determine the energies of its frontier molecular orbitals. iucr.org

The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's electronic and optical properties. A smaller gap generally correlates with easier electronic excitation, which can lead to absorption at longer wavelengths. The calculated energies for the derivative provide a basis for understanding the electronic behavior of the parent diol.

Table 1: Frontier Molecular Orbital Energies for 1,1'-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.55 |

| LUMO | 0.81 |

| HOMO-LUMO Gap | 7.36 |

Data calculated at the B3LYP/def2-TZVP level of theory. iucr.org

This relatively large energy gap suggests that the molecule would absorb in the ultraviolet region of the electromagnetic spectrum. The extended π-conjugation of the buta-1,3-diyne system is expected to give rise to significant molecular polarizability and potentially nonlinear optical (NLO) properties, such as hyperpolarizability. Molecules with extended conjugated systems are known to exhibit enhanced NLO responses, making diacetylene derivatives interesting candidates for materials in optoelectronics. anl.gov The symmetrical nature of this compound and its derivatives, coupled with the electron-rich diyne core, provides a promising scaffold for tuning these properties through chemical modification.

Applications in Materials Science and Organic Synthesis

Building Blocks for Advanced Organic Architectures

The unique geometry and electronic properties of the buta-1,3-diyne core are leveraged in the construction of sophisticated organic structures. This diol serves as a key intermediate, enabling chemists to design and create molecules with tailored functions.

The buta-1,3-diyne unit is an essential component in the creation of π-conjugated polymers, which are materials characterized by alternating single and multiple bonds that allow for the delocalization of electrons. This delocalization imparts unique electronic and optical properties, making them suitable for applications in organic electronics.

Derivatives of buta-1,3-diyne are used as donor building blocks in the synthesis of polymers for organic field-effect transistors (OFETs). For instance, alkyl-substituted 1,4-di(thiophen-2-yl)buta-1,3-diyne has been incorporated with acceptor units to create novel π-conjugated polymers. anl.gov These materials exhibit promising charge carrier mobilities, demonstrating the potential of the 1,3-butadiyne (B1212363) motif in semiconducting polymers. anl.gov The butadiyne linkage helps to stabilize the frontier molecular orbitals and can relieve steric strain in the polymer backbone, which are advantageous properties for electronic materials. anl.gov Similarly, highly conjugated systems where two bithiophene units are connected by a butadiynylene spacer have been synthesized and electropolymerized to form polymeric films. mdpi.com

Table 1: Properties of Buta-1,3-diyne-Based π-Conjugated Polymers

| Polymer System | Application | Key Finding | Source |

|---|---|---|---|

| PTDPP-DTB Polymers | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | Achieved hole mobilities approaching 0.1 cm²/(V s) and power conversion efficiencies up to 4%. | anl.gov |

Beyond polymers, buta-1,3-diyne derivatives are crucial intermediates for synthesizing a wide array of complex organic molecules. The silylated form, 1,4-bis(trimethylsilyl)buta-1,3-diyne, is a particularly stable and versatile precursor. nih.gov The trimethylsilyl (B98337) groups can be easily replaced, allowing for the introduction of various functional groups. nih.gov

This compound has been utilized in the synthesis of natural products, such as (±)-falcarinol, which belongs to the polyacetylene class of fatty alcohols. nih.gov Furthermore, organo-dilithio reagents derived from this structure, known as 1,4-dilithio-1,3-butadienes, exhibit unique reactivity due to the close proximity of the two carbon-metal bonds. nih.gov This allows for novel chemical transformations that are not achievable with standard monometallic reagents, providing access to complex cyclic compounds and other useful molecular structures. nih.gov

Polymerization and Polydiacetylene Derivatives

Diyne-diols are well-known for their ability to undergo polymerization, particularly in the solid state, to form polydiacetylenes (PDAs). These polymers are of significant interest due to their highly conjugated backbones, which result in striking chromic properties; they often undergo color changes in response to external stimuli such as heat, light, or mechanical stress.

The solid-state polymerization of diacetylenes like buta-1,3-diyne-1,4-diol and its analogs is a topochemical reaction, meaning the reactivity and the resulting polymer structure are controlled by the packing of the monomer molecules in the crystal lattice. nih.gov The reaction proceeds via a 1,4-addition mechanism across the conjugated diyne units of adjacent monomers, creating a polymer backbone of alternating double and triple bonds (an enyne structure). nih.gov

This process is typically initiated by heat or UV radiation. nih.gov The kinetics of solid-state polymerization often exhibit autocatalytic behavior, characterized by an induction period followed by an acceleration in the reaction rate. nih.gov In contrast, liquid-state polymerization of similar monomers tends to follow a more straightforward zero-order reaction model. nih.gov The investigation into these polymerization pathways sometimes reveals unexpected mechanisms, such as dramatic pivoting of entire phenyl rings as the reaction proceeds from monomer to polymer. stonybrook.edu

The synthesis of the monomer, such as the analog 2,4-hexadiyne-1,6-diol, is typically achieved through the oxidative coupling of a terminal alkyne, like propargyl alcohol, in the presence of a copper catalyst. researchgate.net Once the diyne-diol monomer is obtained and purified, it can be processed into a form suitable for polymerization. For example, it can be incorporated into a host polymer film, such as polyvinyl butyral (PVB), to create a composite material. researchgate.net Upon exposure to radiation, the monomer polymerizes within the film, leading to a color change that can be used for applications like high-dose dosimetry. researchgate.net This method has been shown to be effective for dose measurements in the kGy range with an uncertainty of around 5%. researchgate.net The solubility of some polydiacetylenes, such as poly(deca-4,6-diynedioic acid), allows for more detailed characterization of their molecular weight and polydispersity. stonybrook.edu

Role in Covalent Organic Framework (COF) Synthesis (Analogs)

While this compound itself is not commonly reported as a primary building block for Covalent Organic Frameworks (COFs), its structural analogs, particularly buta-1,3-diene linkers, are instrumental in this field. COFs are crystalline, porous polymers with ordered structures built from organic precursors connected by strong covalent bonds. nih.govmdpi.com

A multi-component synthetic strategy has been developed to create a two-dimensional COF using a cyano-substituted buta-1,3-diene linkage. nih.govresearchgate.net In this approach, the buta-1,3-diene unit acts as the linker that stitches other organic building blocks (aromatic aldehydes) into an extended, crystalline network. nih.govresearchgate.net The resulting framework exhibits significant photoactivity, which is attributed to a low exciton (B1674681) binding energy that promotes charge separation, making it an efficient photocatalyst for aerobic oxidation reactions. researchgate.net The synthesis of COFs relies on the principle of reversible bond formation, which allows for "error-correction" during the crystallization process, leading to a highly ordered material. nih.gov The use of buta-1,3-diene analogs demonstrates how C4 linkers can be employed to construct robust frameworks with tailored porosity and functionality.

Table 2: Characteristics of a Buta-1,3-diene-Linked Covalent Organic Framework

| Property | Value/Description | Significance | Source |

|---|---|---|---|

| Linkage | Cyano-substituted buta-1,3-diene | Forms the structural backbone of the 2D crystalline framework. | nih.govresearchgate.net |

| Synthesis Method | Multi-component reaction | Generated from competitive and reversible reactions among three different moieties. | researchgate.net |

| Exciton Binding Energy | 44.4 ± 1.5 meV | Low energy promotes efficient charge separation. | researchgate.net |

Precursors for Heterocyclic Compounds

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds. The reactivity of its conjugated diyne system allows for cycloaddition and cyclization reactions to form five-membered heterocycles such as furans, thiophenes, and pyrroles. These reactions are typically facilitated by the addition of appropriate nucleophiles across the triple bonds, followed by intramolecular cyclization.

The synthesis of 2,5-disubstituted furans can be achieved through the cycloaddition of 1,3-diynes with water. nih.gov This transformation can be catalyzed by various transition metals. For instance, a method involving the use of CuI and 1,10-phenanthroline (B135089) with KOH as a base in DMSO has been reported for the synthesis of 2,5-diarylfurans from the corresponding 1,3-diynes. nih.gov Another catalytic system employing Pd(PPh₃)₄/2,5-norbornadiene with KOH has also been shown to be effective for this type of cycloaddition. nih.gov

Similarly, buta-1,3-diyne derivatives can be converted into 2,5-disubstituted thiophenes. This is accomplished by reacting the 1,3-diyne with a sulfur source, such as sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), which can proceed with or without a catalyst. nih.gov An alternative approach involves the use of trithiocarbonate (B1256668) anions (CS₃²⁻), generated in situ from carbon disulfide (CS₂) and potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide, as an S²⁻ synthon for the synthesis of 2,5-disubstituted thiophenes from 1,3-butadiynes. organic-chemistry.org

The synthesis of pyrrole (B145914) derivatives from 1,3-diynes is also a well-established method. The Paal-Knorr synthesis, a classic method for preparing pyrroles, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgwikipedia.org While this compound is not a 1,4-dicarbonyl compound, its derivatives can be converted into such precursors. More directly, cycloaddition reactions of 1,3-diynes with amines can yield pyrrole structures.

The general schemes for these syntheses are presented below:

Furan (B31954) Synthesis: R-C≡C-C≡C-R + H₂O → 2,5-disubstituted furan nih.gov

Thiophene (B33073) Synthesis: R-C≡C-C≡C-R + Na₂S·9H₂O → 2,5-disubstituted thiophene nih.gov

Pyrrole Synthesis:These methodologies highlight the utility of the buta-1,3-diyne core as a building block in heterocyclic chemistry, providing pathways to a range of important aromatic systems.

Strategies for Non-Centrosymmetric Architectures in Nonlinear Optics (NLO)

The development of materials with significant nonlinear optical (NLO) properties is crucial for applications in optoelectronics, including second-harmonic generation (SHG). A key requirement for a material to exhibit second-order NLO activity is a non-centrosymmetric arrangement of the constituent chromophores in the solid state. rsc.org Buta-1,3-diyne derivatives, with their extended π-conjugation, are of interest as potential components of NLO materials. researchgate.net

Strategies to achieve non-centrosymmetric crystal packing often involve the introduction of specific functional groups that can direct the molecular assembly through mechanisms like hydrogen bonding or steric hindrance. For this compound and its derivatives, the terminal hydroxyl groups offer a prime opportunity for crystal engineering. These groups can form strong intermolecular hydrogen bonds, which can be exploited to control the crystal lattice structure.

While specific studies on this compound for NLO applications are not extensively documented, research on related diphenylbutadiyne systems provides valuable insights. For instance, the introduction of donor and acceptor groups at opposite ends of a conjugated system (a "push-pull" molecule) can enhance the molecular hyperpolarizability, a key factor for NLO response. researchgate.net By functionalizing the hydroxyl groups of this compound with appropriate donor and acceptor moieties, it may be possible to create molecules with enhanced NLO properties.

The challenge then lies in ensuring these molecules crystallize in a non-centrosymmetric space group. The inherent symmetry of the parent this compound molecule can favor centrosymmetric packing. To overcome this, strategies such as the use of chiral substituents or the co-crystallization with other molecules can be employed to break the inversion symmetry.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Highly Selective Transformations

The selective functionalization of the buta-1,3-diyne-1,4-diol scaffold remains a significant challenge due to the presence of multiple reactive sites: two terminal and two internal sp-hybridized carbons, as well as two hydroxyl groups. Future research will heavily focus on the development of sophisticated catalytic systems to control the regio- and stereoselectivity of transformations.

Metal-catalyzed hydrofunctionalization reactions, which involve the addition of a heteroatom-hydrogen bond across a carbon-carbon triple bond, are a primary area of interest. mdpi.comdntb.gov.ua For a substrate like this compound, catalysts must be designed to differentiate between the two alkyne units and control whether addition occurs at the 1,2-, 3,4-, or 1,4-positions. mdpi.comdntb.gov.ua Current research on conjugated diynes has shown that achieving such selectivity is a complex problem, often resulting in a mixture of products. mdpi.comdntb.gov.ua

Emerging strategies may involve:

Ligand-Controlled Catalysis: Developing transition metal catalysts (e.g., based on palladium, nickel, gold, or cobalt) with tailored ligands that can orchestrate the desired reactivity through steric and electronic effects. mdpi.comdntb.gov.uaresearchgate.net These ligands would direct the catalyst to a specific alkyne and control the geometry of the resulting olefin.

Cooperative Catalysis: Employing dual-catalyst systems where one catalyst activates the diyne moiety while another activates the attacking reagent, allowing for transformations not possible with a single catalyst.

Enantioselective Catalysis: For the synthesis of chiral derivatives, the development of chiral catalysts for asymmetric transformations of the diyne core is a crucial frontier. This would enable the production of enantiopure compounds for applications in materials science and pharmaceuticals.

The table below outlines potential catalytic approaches and the challenges that future research aims to address.

| Catalytic Approach | Target Transformation | Key Challenge | Future Research Focus |

| Ligand-Controlled Hydroboration | Selective monoborylation | Controlling regioselectivity (1,2- vs. 1,4-addition) and preventing double addition. | Design of bulky or electronically-tuned phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. |

| Dual-Metal Catalysis | Asymmetric hydroamination | Achieving high enantioselectivity and controlling chemoselectivity between the alkyne and hydroxyl groups. | Exploration of synergistic effects between late and early transition metals. |

| Photoredox Catalysis | Radical functionalization | Managing the high reactivity of radical intermediates to prevent polymerization and undesired side reactions. | Development of photocatalysts with tailored redox potentials for controlled radical generation. |

Exploration of New Diyne-Diol Based Polymeric Materials with Tunable Properties

This compound is an ideal monomer for the synthesis of polydiacetylenes (PDAs), a class of conjugated polymers known for their unique chromic properties. nih.gov Upon exposure to stimuli such as heat, light, or mechanical stress, PDAs undergo a colorimetric transition (typically from blue to red), making them attractive for sensor applications. nih.gov

Future research will focus on creating novel PDA-based materials with precisely tunable properties by leveraging the specific structure of this compound. The hydroxyl groups offer a key handle for modification and control over the polymerization process and the final material properties.

Key research directions include:

Topochemical Polymerization Control: Investigating how derivatization of the hydroxyl groups can be used to control the packing of the monomers in the solid state, which is critical for successful topochemical polymerization. This allows for the creation of highly ordered polymer chains.

Stimuli-Responsive Polymers: Designing polymers that exhibit tailored responses to specific analytes or environmental changes. By functionalizing the hydroxyl groups with receptor units, polymers could be developed for selective chemical or biological sensing.

Hierarchical Self-Assembly: Using the diol functionality to direct the self-assembly of the resulting polymers into complex, hierarchical structures such as nanotubes, vesicles, and organized thin films. nih.gov Layer-by-layer assembly techniques could be employed to build multilayered structures with defined functionalities. nih.gov

The properties of these new materials will be highly dependent on the nature of the side chains attached to the polydiacetylene backbone, as detailed in the following table.

| Side-Chain Functionalization (at -OH) | Resulting Polymer Property | Potential Application |

| Long Alkyl Chains | Enhanced solubility in organic solvents, thermochromism. | Temperature sensors, printable electronics. |

| Biotin or Antibody Conjugates | Specific binding to biological targets. | Biosensors, medical diagnostics. |

| Chiral Moieties | Chiroptical activity (e.g., circular dichroism). | Enantioselective recognition, advanced optical materials. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

As the complexity of catalytic systems and material designs increases, advanced computational modeling will become an indispensable tool for predicting outcomes and guiding experimental efforts. Density Functional Theory (DFT) and other ab initio methods can provide profound insights into the electronic structure, reaction mechanisms, and properties of this compound and its derivatives. iucr.orgresearchgate.netfigshare.com

Future computational research will likely focus on:

Predicting Catalyst Performance: Modeling the transition states of catalytic reactions to predict the regioselectivity and stereoselectivity of different catalyst-ligand combinations. figshare.com This can accelerate the discovery of novel catalytic systems by screening potential candidates in silico before attempting laborious lab synthesis.

Simulating Polymer Properties: Calculating the electronic and optical properties of novel polydiacetylene structures. This includes predicting absorption spectra, understanding the mechanism of chromic transitions, and modeling the effect of different functional groups on the polymer's responsiveness. researchgate.net

Modeling Self-Assembly: Simulating the non-covalent interactions that drive the self-assembly of diyne-diol derivatives into supramolecular structures. This can help in designing molecules that will assemble into desired architectures for functional materials.

Computational studies on related diyne systems have already demonstrated the power of these methods. For instance, DFT calculations have been used to determine the frontier molecular orbital energies of 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), providing insight into its electronic behavior. iucr.org

Integration with Supramolecular Chemistry for Designed Functional Materials

The linear, rigid rod structure of the buta-1,3-diyne unit, combined with the hydrogen-bonding capability of the terminal diol groups, makes this compound an excellent candidate for applications in supramolecular chemistry. uvic.ca This field focuses on designing complex chemical systems from molecular components held together by non-covalent forces.

Emerging paradigms in this area include:

Self-Assembling Nanostructures: Designing derivatives of this compound that self-assemble into well-defined nanostructures like wires, sheets, or porous frameworks. nih.gov The directionality of hydrogen bonds from the diol groups can be used to program the assembly process with high precision.

Molecular Encapsulation: Creating capsular structures through the self-assembly of larger molecules derived from the diyne-diol scaffold. uvic.ca These capsules could be used to sequester guest molecules, stabilize reactive species, or act as nanoreactors.

Host-Guest Systems: Functionalizing the diol groups to create host molecules that can selectively bind specific guest molecules within their cavities. The conjugated diyne backbone can act as a rigid spacer and a signaling unit, where binding events could be transduced into an optical or electronic signal. Research into pillararenes, for example, has shown how macrocycles can be functionalized to create sophisticated host-guest systems. nih.gov

Design and Synthesis of this compound Derivatives for Specialized Chemical Applications

The future development of this compound will also be driven by the synthesis of novel derivatives tailored for specific, high-value applications. The core structure can be modified in numerous ways to impart desired functionalities.

Key areas for the design and synthesis of new derivatives include:

Molecular Wires: End-capping the diol with conductive groups (e.g., metal complexes or redox-active moieties) to create molecular wires for applications in molecular electronics. The conjugated diyne core provides an excellent pathway for electron transport. researchgate.net

Bioactive Compounds: Using the diyne-diol as a scaffold for the synthesis of compounds with potential biological activity. Many natural products containing polyyne chains exhibit antimicrobial or anticancer properties, suggesting that derivatives of this compound could be explored for pharmaceutical applications. wm.edu

Advanced Cross-linkers: Incorporating the diyne-diol unit into larger polymer networks. The diyne can be subsequently cross-linked through polymerization or cycloaddition reactions, leading to materials with enhanced thermal stability and mechanical strength.

The synthesis of these derivatives will rely on robust C-C coupling methodologies, such as the Cadiot-Chodkiewicz, Glaser, and Hay couplings, to create unsymmetrical and functionalized diynes. organic-chemistry.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.